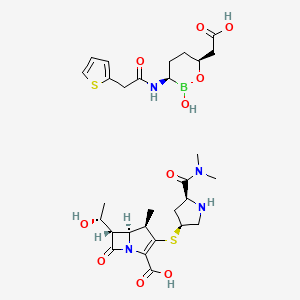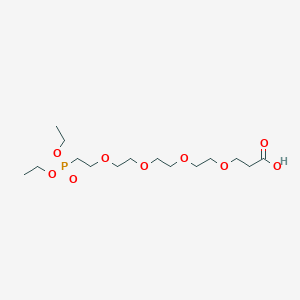
ccr-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCR-11 inhibits bacterial proliferation by inhibiting the assembly and GTPase activity of FtsZ.
科学的研究の応用
創薬:QSARおよびコンフォメーション予測法
ccr-11は創薬の分野、特に定量的構造活性相関(QSAR)モデルの開発において使用されてきました。これらのモデルは、さまざまな標的における化合物の活性を予測するために不可欠です。 QSARにおける新しいアプローチであるコンフォメーション予測は、this compoundなどの化合物を使用して予測の確実性を提供し、創薬中の意思決定を支援します {svg_1}.
先端材料合成:集束電子ビーム誘起堆積
材料科学において、this compoundは集束電子ビーム誘起堆積(FEBID)における前駆体として役立ちます。この技術により、先端電子デバイスの作成に不可欠なナノスケールでの材料の精密堆積が可能になります。 この化合物のユニークな特性は、堆積プロセスを促進し、得られる材料の品質を高めます {svg_2}.
抗菌および鎮痛作用
研究により、this compoundの誘導体は顕著な抗菌および鎮痛活性を示すことが示されています。これらの特性は、新しい抗菌剤や鎮痛薬の開発にとって貴重な化合物となっています。 さまざまな細菌に対する有効性と疼痛応答を調節する能力は、医療における可能性を示しています {svg_3}.
抗ウイルス剤開発
This compoundの誘導体は、抗ウイルス剤として合成および試験されています。それらは、インフルエンザ(H1N1)、単純ヘルペスウイルス1型(HSV-1)、コクサッキーウイルスB3型(COX-B3)など、さまざまなウイルスに対して有望な結果を示しています。 この化合物の構造により、抗ウイルス能力を高めることができる修飾が可能になり、将来の抗ウイルス薬の有力な候補となります {svg_4}.
植物ホルモン研究における生物学的可能性
インドール-3-酢酸などのこの化合物のインドール誘導体は、植物ホルモン研究において役割を果たします。これらの誘導体は、細胞分裂、伸長、分化などのプロセスに関与するため、植物の成長と発達を理解するために不可欠です。 This compoundの誘導体の研究は、農業バイオテクノロジーの進歩につながる可能性があります {svg_5}.
化学的性質分析および再環化研究
This compoundは、再環化反応を研究するために化学研究でも使用されています。これらの反応は、有機化合物の化学的性質と変換経路を理解するために重要です。 This compoundの誘導体の再環化を分析することで、研究者は新しい合成方法を開発し、さまざまな業界で潜在的な用途を持つ新しい化合物を発見することができます {svg_6}.
計算化学および機械学習
計算化学では、this compoundは化合物と標的の相互作用を予測するための機械学習モデルのトレーニングに使用されます。この化合物の多様な生物活性プロファイルは、大規模な計算研究に最適な候補となっています。 これらの研究は、創薬と毒性学のためのより正確な予測モデルの開発に貢献します {svg_7}.
堆積プロセスのための表面および気相研究
This compoundは、化学気相堆積(CVD)と原子層堆積(ALD)のメカニズムを理解するために不可欠な基本的な表面および気相研究において役割を果たします。 これらの研究は、電子機器や材料科学で必要とされる特定の特性を持つ薄膜やコーティングを作成するための堆積プロセスを最適化するのに役立ちます {svg_8}.
特性
IUPAC Name |
(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO2S2/c16-15(17,18)9-3-1-2-8(6-9)11-5-4-10(21-11)7-12-13(20)19-14(22)23-12/h1-7H,(H,19,20,22)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFKBITVLIQNA-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301687-87-6 |
Source


|
| Record name | 2-THIOXO-5-((5-(3-(TRIFLUOROMETHYL)PH)-2-FURYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: CCR-11 targets the bacterial protein FtsZ. []
A: this compound inhibits both the assembly and GTPase activity of FtsZ. []
A: Inhibiting FtsZ disrupts bacterial cytokinesis, the process of cell division, leading to growth inhibition and cell death. []
A: Research indicates that this compound does not visibly affect nucleoid segregation or alter the membrane integrity of bacterial cells. []
A: While the provided excerpts don't detail specific modifications, they mention a docking analysis suggesting that short halogen-oxygen, H-bonding, and hydrophobic interactions could be important for this compound's binding to FtsZ. [] This implies that SAR studies focusing on these interactions might be relevant.
A: this compound inhibits Bacillus subtilis proliferation with an IC₅₀ of 1.2 ± 0.2 μM and a minimal inhibitory concentration (MIC) of 3 μM. []
A: this compound also demonstrates potent inhibition of Mycobacterium smegmatis cell proliferation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)










